Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate
Description
Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core with an ethyl ester group at the 7-position, a methyl group at the 3-position, and a keto group at the 4-position
Properties
Molecular Formula |
C11H11NO3S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
ethyl 3-methyl-4-oxo-5H-thieno[3,2-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-3-15-11(14)7-4-12-10(13)8-6(2)5-16-9(7)8/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
ZQIKCKYDCDCDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C2=C1SC=C2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors to form the thieno[3,2-c]pyridine core. This is followed by the introduction of the ethyl ester group, the methyl group, and the keto group through various functionalization reactions. Industrial production methods often employ efficient catalytic processes and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group at position 7 undergoes nucleophilic substitution under basic or acidic conditions:
-
Hydrolysis : Reaction with aqueous NaOH yields the corresponding carboxylic acid derivative.
-
Aminolysis : Substitution with amines (e.g., morpholine, piperazine) produces amide derivatives. For example:
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield/Activity |
|---|---|---|---|
| Hydrolysis | NaOH (aq.), reflux | Acid | 70–85% |
| Aminolysis | Morpholine, ethanol | Amide | 58–65% |
Cyclization and Condensation Reactions
The thienopyridine core participates in cyclization to form fused heterocycles:
-
Friedel-Crafts Cyclization : With ethyl acetoacetate under Cu(I) catalysis, it forms isoquinolone derivatives (e.g., indenoisoquinoline in 58% yield) .
-
Ullmann-Type Coupling : Directs regioselective C-C bond formation for polycyclic scaffolds .
Example Pathway :
Reactivity at the 3-Methyl and 4-Oxo Groups
-
Aldol Condensation : The 4-oxo group reacts with aldehydes (e.g., benzaldehyde) in glacial acetic acid to form arylideneamino derivatives .
-
Functionalization : The 3-methyl group can be oxidized or halogenated, though specific protocols require further optimization.
Biological Relevance :
-
Arylideneamino derivatives exhibit antimycobacterial activity (MIC: 11–25 µM against Mycobacterium tuberculosis) .
Ring-Opening and Functionalization
-
Acid-Catalyzed Ring Opening : Using HCl/EtOH, the dihydrothieno ring opens to form thiophene-carboxamide intermediates.
-
Ester Exchange : Transesterification with higher alcohols (e.g., isopropyl alcohol) under acid catalysis.
Reactions with Heterocyclic Amines
Biological Activity-Driven Modifications
Derivatives show structure-activity relationships (SAR):
-
Antimicrobial Activity : Introduction of arylideneamino groups enhances potency (e.g., compound 7k : MIC = 11 µM) .
-
Anticancer Potential : Ester hydrolysis to carboxylic acids improves cellular uptake and target binding.
Key Mechanistic Insights
Scientific Research Applications
Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its action depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate: This compound has a similar core structure but differs in the position and type of substituents.
4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: This compound shares the thieno[3,2-c] core but has different functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound has the molecular formula . It features a thieno[3,2-c]pyridine core, which is significant for its biological activity. The presence of the carboxylate group enhances its solubility and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thieno[3,2-c]pyridine derivatives. Various synthetic routes have been explored, including the use of different reagents to optimize yield and purity. For example, one method includes the reaction of thienopyridine derivatives with ethyl acetoacetate under acidic conditions to yield the desired carboxylate.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 10.0 |
| A549 | 8.5 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound also acts as an inhibitor of certain enzymes relevant in cancer metabolism and bacterial resistance mechanisms. Notably, it has been reported to inhibit:
- Methionine Aminopeptidase : IC50 = 0.6 µM
- Malate Synthase : IC50 = 2.0 µM
These activities suggest potential applications in treating diseases linked to these enzymes .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that modifications in the thienopyridine structure could enhance its antibacterial properties significantly.
- Antitumor Research : In a recent investigation involving human cancer cell lines, the compound was shown to downregulate specific oncogenes while upregulating tumor suppressor genes, indicating a multifaceted mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
